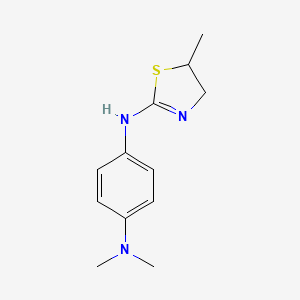
5-Bromo-2-(3-bromophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-bromophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromine atoms at the 5-position of the pyrimidine ring and the 3-position of the phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromophenyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of pyrimidine derivatives. For example, the bromination of 2-(3-bromophenyl)pyrimidine can be carried out using bromine or other brominating agents under controlled conditions to yield the desired compound .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of 2-bromopyrimidine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(3-bromophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids to form new carbon–carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), and sodium monobromoisocyanurate (SMBI) are commonly used brominating agents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction with 3-bromophenylboronic acid yields 5-phenyl-2-(3-bromophenyl)pyrimidine .
Applications De Recherche Scientifique
5-Bromo-2-(3-bromophenyl)pyrimidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-bromophenyl)pyrimidine depends on its specific application. In biological systems, pyrimidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiviral or anticancer effects .
In chemical reactions, the compound’s reactivity is influenced by the presence of bromine atoms, which can act as leaving groups in substitution reactions or participate in coupling reactions to form new carbon–carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-bromophenyl)pyrimidine: Similar in structure but with the bromine atom on the phenyl ring at the 4-position instead of the 3-position.
2,5-Dibromopyrimidine: Contains bromine atoms at both the 2- and 5-positions of the pyrimidine ring.
5-Bromo-2-(3-chlorophenyl)pyrimidine: Similar structure with a chlorine atom replacing one of the bromine atoms.
Uniqueness
5-Bromo-2-(3-bromophenyl)pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at both the 5-position of the pyrimidine ring and the 3-position of the phenyl ring allows for versatile chemical transformations and the synthesis of diverse derivatives .
Propriétés
Formule moléculaire |
C10H6Br2N2 |
|---|---|
Poids moléculaire |
313.98 g/mol |
Nom IUPAC |
5-bromo-2-(3-bromophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H |
Clé InChI |
BOXWQGIWLQOKMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)




![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)


![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)

